molecular formula C12H8BrFS B13497586 (3-Bromophenyl)(4-fluorophenyl)sulfane

(3-Bromophenyl)(4-fluorophenyl)sulfane

Cat. No.: B13497586
M. Wt: 283.16 g/mol
InChI Key: ZDNDOIAKIRCLEW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-fluorophenyl)sulfane is an organosulfur compound characterized by the presence of bromine and fluorine substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-fluorophenyl)sulfane typically involves the reaction of 3-bromophenyl thiol with 4-fluorophenyl halide under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the sulfane bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(4-fluorophenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets through its sulfane group and halogen substituents. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-fluorophenyl)sulfane
  • (3-Chlorophenyl)(4-fluorophenyl)sulfane
  • (3-Bromophenyl)(4-chlorophenyl)sulfane

Uniqueness

(3-Bromophenyl)(4-fluorophenyl)sulfane is unique due to the specific positioning of the bromine and fluorine substituents on the phenyl rings. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent patterns.

Properties

Molecular Formula

C12H8BrFS

Molecular Weight

283.16 g/mol

IUPAC Name

1-bromo-3-(4-fluorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8BrFS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H

InChI Key

ZDNDOIAKIRCLEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)F

Origin of Product

United States

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